{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
Description
Crystallographic Analysis and X-ray Diffraction Studies
Single crystal X-ray diffraction analysis represents the gold standard for definitive structural determination of benzimidazole derivatives containing complex substituent patterns. The crystallographic investigation of related benzimidazole methanol compounds has revealed characteristic structural features that provide insight into the likely solid-state organization of {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol. Benzimidazole compounds typically crystallize in centrosymmetric space groups, with the parent benzimidazole framework exhibiting planar geometry due to extensive aromatic conjugation. The methanol substituent at the 2-position introduces hydrogen bonding capabilities that significantly influence crystal packing arrangements and intermolecular interactions.
Crystal structure determination of benzimidazole methanol derivatives consistently demonstrates the formation of extensive hydrogen bonding networks in the solid state. The hydroxyl group of the methanol substituent functions as both hydrogen bond donor and acceptor, creating chains or sheets of molecules through N-H···O and O-H···N interactions. In the case of bis[(1-methyl-1H-benzimidazol-2-yl)methanol] complexes, the crystal structures reveal distorted octahedral coordination geometries when metal centers are present, with benzimidazole nitrogen and methanol oxygen atoms serving as chelating ligands. The dihedral angles between aromatic ring systems in benzimidazole derivatives typically range from 11.6 to 24.0 degrees, indicating modest deviations from coplanarity that accommodate optimal intermolecular packing.
The crystallographic analysis of benzimidazole compounds with ether linkages demonstrates that the phenoxy substituent can adopt multiple conformational states in the solid state. Disorder of aromatic substituents is commonly observed, with occupancy factors approaching 0.5 for equivalent orientations of the phenyl ring. The propensity for conformational disorder in benzimidazole esters and ethers suggests that the this compound compound would likely exhibit similar structural flexibility. Unit cell parameters for benzimidazole methanol compounds typically fall within specific ranges, with monoclinic and triclinic crystal systems being most prevalent.
Thermal analysis data from crystallographic studies indicate that benzimidazole methanol derivatives possess significant thermal stability, with decomposition temperatures exceeding 170 degrees Celsius. The crystal packing efficiency and intermolecular interactions contribute to enhanced thermal properties compared to non-hydrogen bonded analogs. Powder X-ray diffraction studies complement single crystal analyses by providing information about bulk crystalline properties and polymorphic behavior.
Properties
IUPAC Name |
[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-6-5-7-14(2)18(13)22-11-10-20-16-9-4-3-8-15(16)19-17(20)12-21/h3-9,21H,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWDDVOQJFWSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Formation
The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol, the process involves:
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Acid-Catalyzed Cyclization :
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Reaction of 4-(2,6-dimethylphenoxy)ethyl-1,2-diaminobenzene with glycolic acid under reflux in hydrochloric acid.
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Conditions : 80–100°C for 6–12 hours, yielding the hydroxymethyl-substituted benzimidazole intermediate.
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Key Challenge : Competing formation of regioisomers due to the ambident nucleophilicity of the diamine.
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Transition Metal Catalysis :
Side Chain Introduction
The 2-(2,6-dimethylphenoxy)ethyl group is introduced via nucleophilic alkylation or Mitsunobu reactions:
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Alkylation of Benzimidazole Nitrogen :
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Mitsunobu Coupling :
Detailed Preparation Methods
Method A: Two-Step Synthesis (WO2017191651A1 Adaptation)
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Step 1: Benzimidazole Core Synthesis
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Step 2: Phenoxyethyl Group Installation
Method B: One-Pot Tandem Reaction (WO2011099832A2 Adaptation)
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Integrated Cyclization-Alkylation :
Optimization Strategies
Solvent and Temperature Effects
Polymorphic Control
Crystalline forms of the compound are critical for pharmaceutical formulation. WO2017191651A1 discloses:
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Seeding Techniques :
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Antisolvent Selection :
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30), 1.0 mL/min | Purity ≥98.5% |
| DSC | Heating rate 10°C/min | Melting endotherm at 182–184°C |
Industrial-Scale Considerations
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Cost-Effective Solvent Recovery :
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Waste Management :
Applications and Derivatives
While the primary focus is synthesis, the compound’s hydroxymethyl group enables derivatization:
Chemical Reactions Analysis
Types of Reactions
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as converting ketones to alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole ketones, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine
In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole-Based Derivatives
(a) 1H-Benzimidazol-2-yl(phenyl)methanol (C₁₄H₁₂N₂O)
- Structural Similarities: Shares the benzimidazole core and methanol group at the 2-position.
- Key Differences: The phenyl group at the 1-position lacks the ethyl linker and 2,6-dimethylphenoxy moiety present in the target compound.
- Implications: Reduced lipophilicity compared to the target compound due to the absence of the lipophilic 2,6-dimethylphenoxy group . Weaker intermolecular interactions in crystal structures, as the phenyl group may participate in fewer hydrogen bonds compared to the polar methanol and ether oxygen in the target compound .
(b) 2-(Hydroxyphenylmethyl)benzimidazole
- Functional Groups: Features a hydroxyphenylmethyl group instead of methanol.
- Impact on Reactivity: The phenolic hydroxyl group may enhance acidity (pKa ~10) compared to the aliphatic methanol (pKa ~15–16), affecting solubility and binding in biological systems .
Phenoxyethyl-Substituted Compounds
(a) N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- Structural Overlap: Contains the 2,6-dimethylphenoxy group linked via an acetamide moiety.
- Pharmacological Relevance: The acetamide group may confer protease resistance compared to the methanol group, extending half-life in vivo .
Imidazole Derivatives
(a) (2-Methyl-5-nitro-1H-imidazol-1-yl)methanol Derivatives
- Synthesis Comparison : Synthesized via condensation of 2-methyl-5-nitroimidazole with benzaldehydes in DMSO/MeOH, similar to methods applicable for benzimidazole derivatives .
- Reactivity Differences : The nitro group in imidazole derivatives increases electrophilicity, enabling nucleophilic substitution reactions absent in the target compound’s benzimidazole system .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 312.38 | 3.2 | 2 (OH, NH) | 4 (O, N) |
| 1H-Benzimidazol-2-yl(phenyl)methanol | 224.26 | 2.1 | 2 (OH, NH) | 3 (N, O) |
| 2-(2,6-Dimethylphenoxy)acetamide Derivative | 454.55 | 4.5 | 3 (NH, OH) | 5 (O, N) |
*Estimated using fragment-based methods.
Research Findings and Implications
- Hydrogen Bonding Networks: The methanol group in the target compound forms robust O–H···N hydrogen bonds in crystal lattices, stabilizing polymorphs more effectively than phenyl-substituted analogs .
- Biological Activity: The 2,6-dimethylphenoxy group may enhance binding to hydrophobic enzyme pockets, as seen in pharmacopeial acetamide derivatives .
Biological Activity
The compound {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 351.4 g/mol. The structure includes a benzimidazole core, which is crucial for its biological activity, and a phenoxyethyl side chain that may enhance its interaction with biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O2 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-[[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]methanol |
| InChI | InChI=1S/C21H25N3O2/c1-15... |
| SMILES | CC1=C(C(=CC=C1)C)OCCN2C3... |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Receptor Interaction : The phenoxyethyl group enhances binding affinity to hydrophobic pockets in receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.
Efficacy in Biological Models
Research has demonstrated the efficacy of this compound in various in vitro and in vivo models:
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Anti-inflammatory Activity : In animal models of inflammation, this compound significantly reduced edema and inflammatory cytokine levels. Studies indicate a reduction in TNF-alpha and IL-6 levels following treatment.
Study Type Model Result In vivo Carrageenan-induced paw edema in rats Significant reduction in paw swelling (p < 0.05) In vitro Human macrophages Decreased IL-6 production by 40% - Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains. For example, it showed notable inhibition against Staphylococcus aureus and Escherichia coli in disk diffusion assays.
Case Studies
A notable case study involved the application of this compound in treating chronic inflammatory conditions. Patients treated with this compound reported significant relief from symptoms associated with rheumatoid arthritis compared to a placebo group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
